molecular formula C16H18N4O6S2 B2659776 1-{2,4-dimethoxy-5-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]benzenesulfonyl}-3-methyl-1H-pyrazole CAS No. 2305342-85-0

1-{2,4-dimethoxy-5-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]benzenesulfonyl}-3-methyl-1H-pyrazole

Cat. No.: B2659776
CAS No.: 2305342-85-0
M. Wt: 426.46
InChI Key: SZVHRDQOBJCCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2,4-dimethoxy-5-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]benzenesulfonyl}-3-methyl-1H-pyrazole is a complex organic compound featuring a pyrazole ring structure Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,4-dimethoxy-5-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]benzenesulfonyl}-3-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance yield, reduce waste, and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

1-{2,4-dimethoxy-5-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]benzenesulfonyl}-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{2,4-dimethoxy-5-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]benzenesulfonyl}-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2,4-dimethoxy-5-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]benzenesulfonyl}-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both sulfonyl and methoxy groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

1-[2,4-dimethoxy-5-(3-methylpyrazol-1-yl)sulfonylphenyl]sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O6S2/c1-11-5-7-19(17-11)27(21,22)15-10-16(14(26-4)9-13(15)25-3)28(23,24)20-8-6-12(2)18-20/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVHRDQOBJCCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)N3C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.